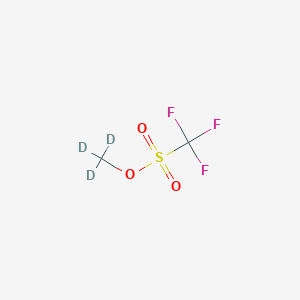

Methyl-d3-Triflat

Übersicht

Beschreibung

Methyl-d3 triflate, also known as methyl trifluoromethanesulfonate, is a compound that has been extensively studied due to its importance in various chemical reactions and applications. It is particularly valuable in the pharmaceutical industry for the incorporation of deuterium atoms into organic molecules, which is useful for tracing drug molecules without significantly altering their structure or function .

Synthesis Analysis

The synthesis of methyl-d3 triflate analogs has been achieved through various methods. A robust d3-methylating agent, DMTT, was developed to selectively d3-methylate complex molecules with high-level deuterium incorporation . Additionally, methyl trifluoromethanethiosulfonate, a thiosulfonate derivative, was synthesized and characterized, providing insights into the reactivity-structure connection of related compounds . Electrochemical deuteration has also been reported as a method to convert aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water .

Molecular Structure Analysis

The molecular structure of methyl triflate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Theoretical and experimental studies have also been conducted on related compounds, such as methyl trifluoromethanethiosulfonate, to understand the conformational preferences and the role of electron delocalization in their reactivity .

Chemical Reactions Analysis

Methyl triflate has been compared with methyl iodide as a labeled precursor in the synthesis of PET radioligands, demonstrating its compatibility with low concentrations of aqueous sodium hydroxide for 11C-methylation of amide and thiol functions . The compound has also been used in the facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl triflate and its derivatives have been characterized through various spectroscopic methods, including NMR and vibrational spectroscopy . Methylsulphur trifluoride, a related compound, has been synthesized and characterized, displaying properties similar to SF4 and functioning as a fluoride ion donor . Transition metal complexes with methyl triflate have also been synthesized, providing insights into the reactivity and coordination behavior of these compounds .

Wissenschaftliche Forschungsanwendungen

Methylierungsreagenz in der organischen Synthese

Methyl-d3-Triflat ist ein starkes Methylierungsreagenz, das in synthetischen Präparationen von organischen Verbindungen verwendet wird . Es wird verwendet, um eine Methylgruppe in ein Molekül einzuführen, was die Eigenschaften und Reaktivität des Moleküls erheblich verändern kann.

Markierungsreagenz

This compound hat breite Anwendung als Markierungsreagenz für verschiedene Verbindungen wie Proteine, Nukleinsäuren und Kohlenhydrate gefunden . Die markierten Verbindungen zeigen eine einfache Detektion und Quantifizierung durch die Anwendung von Massenspektrometrie .

Massenspektrometrie

Der Wirkmechanismus von this compound beinhaltet die Substitution eines Wasserstoffatoms durch ein Deuteriumatom innerhalb der Zielverbindung . Dieser Markierungsprozess lässt die chemischen und physikalischen Eigenschaften der Verbindung weitgehend unberührt, führt aber zu einer Erhöhung der atomaren Masseneinheiten um drei . Diese subtile Veränderung ermöglicht die effektive Detektion und Quantifizierung der markierten Verbindung mittels Massenspektrometrie .

Synthese von Triflat-Ionenflüssigkeiten

Diese Ionenflüssigkeiten haben ein breites Anwendungsspektrum, darunter als Lösungsmittel für chemische Reaktionen und in elektrochemischen Geräten .

Forschung und Entwicklung

Aufgrund seiner einzigartigen Eigenschaften wird this compound häufig in Forschungs- und Entwicklungslaboren eingesetzt. Es wird bei der Untersuchung von Reaktionsmechanismen, der Entwicklung neuer Synthesemethoden und der Synthese neuartiger Verbindungen verwendet .

Isotopenmarkierung

This compound wird bei der Isotopenmarkierung verwendet, einer Technik, die in der chemischen und biochemischen Forschung eingesetzt wird. Isotopenmarkierung beinhaltet die Substitution eines oder mehrerer Atome in einem Molekül durch ein Atom desselben chemischen Elements, aber mit einem anderen Isotop

Wirkmechanismus

Target of Action

Methyl-d3 triflate, also known as Methyl-d3 trifluoromethane sulfonate, is a methylating reagent used in synthetic preparations of organic compounds . Its primary targets are organic compounds that require methylation, including diverse compounds such as proteins, nucleic acids, and carbohydrates .

Mode of Action

The mechanism of action of Methyl-d3 triflate involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry, facilitating valuable insights in scientific research .

Result of Action

The primary result of Methyl-d3 triflate’s action is the methylation of target compounds, which can facilitate their detection and quantification via mass spectrometry . This can provide valuable insights in scientific research, particularly in the study of the target compounds’ roles and functions in various biological processes.

Action Environment

The efficacy and stability of Methyl-d3 triflate can be influenced by various environmental factors. For instance, it’s recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemicals in the reaction environment.

Safety and Hazards

Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Zukünftige Richtungen

Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . This suggests that Methyl-d3 triflate could potentially be used in a wide range of organic reactions in the future.

Eigenschaften

IUPAC Name |

trideuteriomethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583675 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73900-07-9 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73900-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

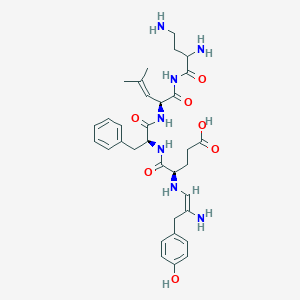

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

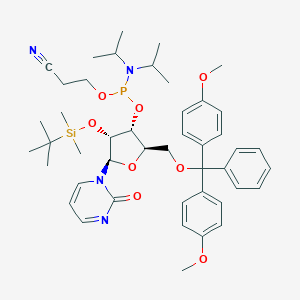

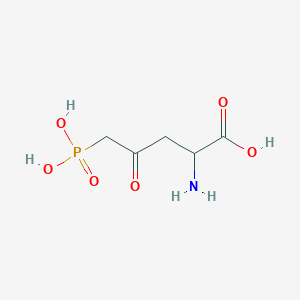

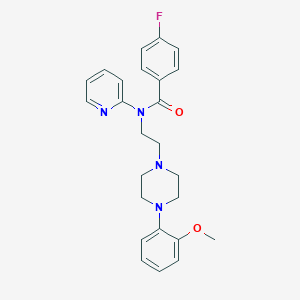

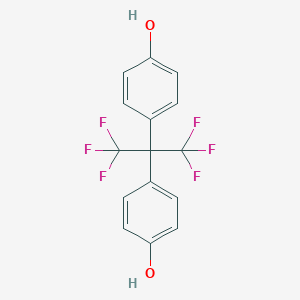

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)